2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)-propylamino]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-3-8-17(14(19)9-15)10-13(18)16-11-6-4-5-7-12(11)20-2/h4-7H,3,8-10H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZZJXJRNCFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=CC=C1OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2-methoxyaniline (2-methoxyphenylamine)
- Chloroacetyl chloride or chloroacetic acid derivatives
- Propylamine or propyl halides for alkylation
- Coupling reagents (e.g., carbodiimides) or acid chlorides for amide bond formation
Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Formation of 2-methoxyphenylcarbamoyl intermediate | Reaction of 2-methoxyaniline with chloroacetyl chloride under basic conditions | The nucleophilic amine attacks the acyl chloride to form the carbamoyl intermediate. |
| 2 | N-alkylation of amide nitrogen | Treatment with propyl halide or propylamine in presence of base or catalyst | The amide nitrogen is alkylated to introduce the N-propyl substituent. |
| 3 | Purification and isolation | Extraction, crystallization, or chromatography | The crude product is purified to isolate the target compound as an oil or solid form. |
Reaction Conditions
- Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.
- Temperature control is critical, typically maintained between 0°C to room temperature during acylation to avoid side reactions.
- Bases such as triethylamine or pyridine are used to neutralize hydrochloric acid generated during acylation.
Research Findings on Preparation
- The compound is commercially available with a purity of approximately 95%, typically supplied as an oil at room temperature.
- The synthesis is generally efficient, yielding the target compound in moderate to high yields depending on reaction optimization.
- Stability during storage is maintained at room temperature, indicating the compound's robustness post-synthesis.
- No direct patents or literature specifically detail the exact synthetic procedure for this compound, but related chloroacetamide derivatives and carbamoyl intermediates are well-documented in patent literature, which informs the synthetic approach.
Analytical Data Supporting Preparation
Notes on Scale-Up and Industrial Preparation
- The use of chloroacetyl chloride requires careful handling due to its corrosive nature and potential for side reactions.
- Alkylation steps may require optimization to avoid over-alkylation or side reactions.
- Purification methods such as recrystallization or column chromatography are adapted depending on scale.
- The process is amenable to modifications for improved yield or purity based on reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Features
The compound shares the chloroacetamide core (Cl-CH2-C(O)-N-) common to herbicides like alachlor , dimethenamid , and S-metolachlor . However, its unique substituents differentiate it:
- N-propyl group : Unlike alachlor’s methoxymethyl or S-metolachlor’s 2-methoxy-1-methylethyl group, the propyl substituent may alter steric effects and lipid solubility .
- Carbamoylmethyl-2-methoxyphenyl moiety : This distinguishes it from simpler aryl or heteroaryl substituents in analogs (e.g., alachlor’s 2,6-diethylphenyl or dimethenamid’s 2,4-dimethyl-3-thienyl) .
Key Analogs and Their Properties
Physicochemical Properties
Metabolic Stability
The carbamoylmethyl group could influence metabolic degradation pathways. For example, alachlor undergoes oxidative dealkylation, while the target compound’s carbamoyl linkage may resist hydrolysis, prolonging soil persistence .
Toxicity and Environmental Impact
- Toxicological Data: Limited for the target compound, but chloroacetamides generally exhibit low mammalian toxicity (e.g., alachlor’s EPA classification as a Group B2 carcinogen) .
Biological Activity
2-Chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide, with the CAS number 1049604-75-2, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H19ClN2O3, and it has a molecular weight of 298.77 g/mol. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H19ClN2O3 |
| Molecular Weight | 298.77 g/mol |
| CAS Number | 1049604-75-2 |
| IUPAC Name | 2-chloro-N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylacetamide |
| Physical Form | Oil |
| Purity | 95% |
Pharmacological Profile
Research indicates that 2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide exhibits various biological activities that may be beneficial in therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast cancer cells .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory diseases such as arthritis .
- Antimicrobial Properties : Some studies have reported that this compound exhibits antimicrobial activity against specific bacterial strains, suggesting its potential use as an antibacterial agent .
The mechanisms through which 2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide exerts its biological effects are still under investigation. However, it is believed to interact with various cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival, which could explain its anticancer properties.
- Modulation of Signaling Pathways : It might influence signaling pathways related to inflammation and apoptosis, contributing to its anti-inflammatory effects .
Study on Anticancer Activity
In a study conducted by researchers at a prominent university, 2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide was tested against several cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with IC50 values indicating strong potential for further development as an anticancer agent.
In Vitro Anti-inflammatory Study
Another study focused on the anti-inflammatory properties of the compound. Using lipopolysaccharide (LPS)-stimulated macrophages, researchers observed a marked decrease in pro-inflammatory cytokine production upon treatment with varying concentrations of the compound. This suggests that it could be a candidate for developing new anti-inflammatory therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via a multi-step procedure involving chloroacetyl chloride and intermediates like 2-methoxyphenyl carbamoylmethyl precursors. For example, Procedure A () involves reacting intermediates with chloroacetyl chloride in dichloromethane at 0°C, yielding the product as a yellow oil (50% yield). To improve yields, optimize stoichiometry (e.g., 3:1 molar ratio of chloroacetyl chloride to intermediate) and reaction time (15–30 minutes under anhydrous conditions). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the pure compound .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Use X-ray crystallography to resolve the molecule’s solid-state geometry, particularly the orientation of the chloroacetamide and 2-methoxyphenyl groups. Intermolecular N–H⋯O hydrogen bonding, as observed in related acetanilides ( ), stabilizes the crystal lattice. For solution-phase studies, employ and NMR to confirm substituent positions. Key NMR signals include:
- Methoxy group: δ ~3.80–4.00 ppm (singlet).
- Propyl chain: δ ~0.90–1.70 ppm (multiplet for CH and CH).
- Chloroacetamide carbonyl: δ ~165–170 ppm in NMR .
Advanced Research Questions
Q. What computational strategies can predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with biological targets like enzymes or receptors. Parameterize the compound using density functional theory (DFT)-optimized geometries (B3LYP/6-31G* basis set). For covalent inhibition studies (e.g., targeting cysteine residues), simulate nucleophilic attack by the thiol group on the chloroacetamide moiety. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., 2-ethoxy or 2-fluorophenyl groups) and compare their bioactivity. For antimicrobial studies, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Structure-activity relationship (SAR) analysis reveals that electron-donating groups (e.g., methoxy) enhance membrane permeability, while bulky substituents reduce binding affinity to target proteins .
Q. How should researchers address contradictory data in solubility and stability studies?
- Methodological Answer : Contradictions often arise from solvent polarity and pH effects. For solubility:
- Use Hansen solubility parameters to select solvents (e.g., DMSO for polar aprotic conditions).
- Assess stability via HPLC-UV at varying pH (2–12) and temperatures (25–40°C). Degradation products (e.g., hydrolyzed acetamide) can be identified using LC-MS/MS .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating cytotoxicity and selectivity?
- Methodological Answer :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Include positive controls (e.g., doxorubicin).
- Selectivity : Compare IC values between cancerous and non-cancerous cells (e.g., HEK293). A selectivity index (SI) >10 indicates low off-target toxicity .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
